molecular formula C10H7N3S2 B8357229 N-(thiazol-2-yl)thieno[3,2-c]pyridin-4-amine

N-(thiazol-2-yl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B8357229
M. Wt: 233.3 g/mol
InChI Key: CNWBIJGFIPOWDC-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)thieno[3,2-c]pyridin-4-amine is a useful research compound. Its molecular formula is C10H7N3S2 and its molecular weight is 233.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7N3S2

Molecular Weight

233.3 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)thieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C10H7N3S2/c1-3-11-9(7-2-5-14-8(1)7)13-10-12-4-6-15-10/h1-6H,(H,11,12,13)

InChI Key

CNWBIJGFIPOWDC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1SC=C2)NC3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask charged with 4-chlorothieno[3,2-c]pyridine (New, James S. et al. J. Med. Chem., 32(6), p. 1147-1156 (1989)) (2.307 g, 13.6 mmol), 2-aminothiazole (1.67 g, 16.68 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.225 g, 0.25 mmol), XANTPHOS (0.424 g, 0.73 mmol) and K3PO4 (4.08 g, 19.22 mmol) was purged with argon (3×). Dioxane (54 mL) was then added and the mixture was again purged with argon (5×). The reaction was heated to 100° C. with stirring under argon overnight. The reaction was then cooled to room temperature and gave a precipitate. This mixture was diluted with THF, filtered through Celite and washed with THF. SiO2 was then added and the mixture was concentrated and purified on several Biotage silica gel chromatographies (5% to 100% ethyl acetate in hexane; 10% to 100% (2:1 dichloromethane:acetone) in dichloromethane; 10% to 100% (10% methanol in dichloromethane) in dichloromethane) to give the title material (1.97 g, 62%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ ppm: 11.59 (1H, s), 8.20 (1H, d, J=5.56 Hz), 8.13 (1H, d, J=5.81 Hz), 7.80 (1H, d, J=5.56 Hz), 7.60 (1H, d, J=5.56 Hz), 7.47 (1H, d, J=3.54 Hz), 7.07 (1H, d, J=3.79 Hz). LC/MS (M+H)+: 234. HPLC ret. time (Condition I): 1.73 min.
Quantity
2.307 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
0.225 g
Type
catalyst
Reaction Step One
Quantity
0.424 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

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